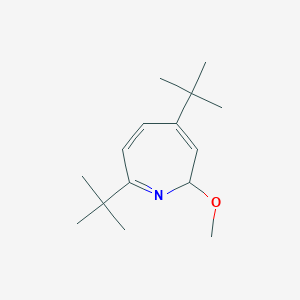
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- is a chemical compound with the molecular formula C14H25NO. It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of two tert-butyl groups and a methoxy group attached to the azepine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone or dialdehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azepine derivatives.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
作用機序
The mechanism of action of 2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-: Similar structure but lacks the methoxy group.
2H-Azepine, 4,7-dimethyl-2-methoxy-: Similar structure but with methyl groups instead of tert-butyl groups.
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2H-Azepine, 4,7-bis(1,1-dimethylethyl)-2-methoxy- is unique due to the presence of both tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its stability, solubility, and interactions with molecular targets compared to similar compounds.
特性
CAS番号 |
194658-85-0 |
|---|---|
分子式 |
C15H25NO |
分子量 |
235.36 g/mol |
IUPAC名 |
4,7-ditert-butyl-2-methoxy-2H-azepine |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-8-9-12(15(4,5)6)16-13(10-11)17-7/h8-10,13H,1-7H3 |
InChIキー |
DMZAICRTLSPARF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(N=C(C=C1)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
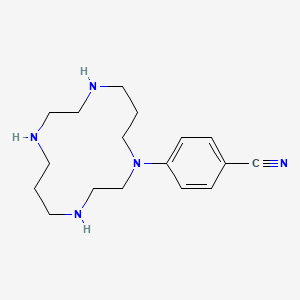
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
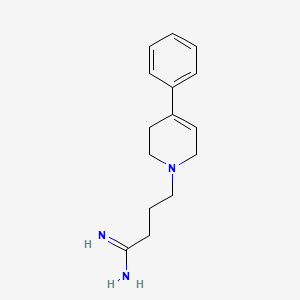
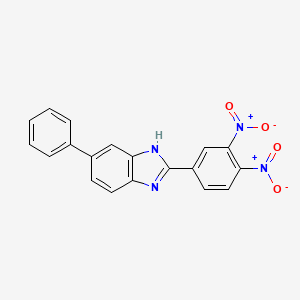
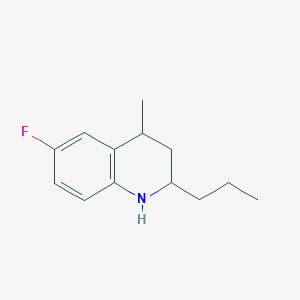
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
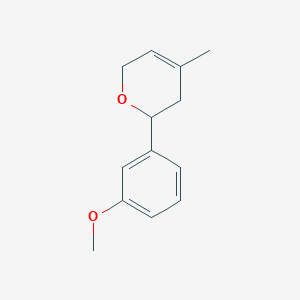
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
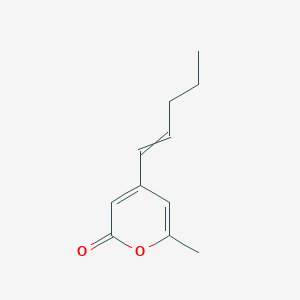
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)

